Lipophilicity Benchmarking: Higher LogP of Cycloheptyl Analog Enhances Membrane Permeability Potential
(4-Chlorophenyl)(cycloheptyl)methanol exhibits a higher computed lipophilicity (XLogP3-AA = 4.6) compared to its cyclohexyl (XLogP3-AA = 4.1) and cyclopentyl (XLogP3-AA = 3.5) analogs [1][2][3]. This quantifiable increase in logP, attributed to the additional methylene unit in the cycloheptyl ring, suggests enhanced passive membrane permeability, a critical factor in drug discovery and agrochemical development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.6 |
| Comparator Or Baseline | (4-Chlorophenyl)(cyclohexyl)methanol: 4.1; (4-Chlorophenyl)(cyclopentyl)methanol: 3.5 |
| Quantified Difference | +0.5 vs. cyclohexyl analog; +1.1 vs. cyclopentyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
For scientists selecting building blocks for lead optimization, the predictable and quantifiable logP difference of +0.5 to +1.1 directly informs compound prioritization for achieving desired ADME profiles, reducing experimental trial-and-error.
- [1] PubChem. (2026). (4-Chlorophenyl)(cycloheptyl)methanol, CID 62590195. XLogP3-AA value: 4.6. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/62590195. View Source
- [2] PubChem. (2026). (4-Chlorophenyl)(cyclohexyl)methanol, CID 3064998. XLogP3-AA value: 4.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/106165-42-8. View Source
- [3] PubChem. (2026). Cyclopentyl (4-chlorophenyl)methanol, CID 18793449. XLogP3-AA value: 3.5. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2205-00-7. View Source
